molecular formula C12H16O2S B13852236 5-cyclohexyl-2-Thiopheneacetic acid CAS No. 14170-57-1

5-cyclohexyl-2-Thiopheneacetic acid

Cat. No.: B13852236
CAS No.: 14170-57-1
M. Wt: 224.32 g/mol
InChI Key: HKIXSTQSYWTXSJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-2-thiopheneacetic acid can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-thiopheneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Mechanism of Action

The mechanism of action of 5-cyclohexyl-2-thiopheneacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiopheneacetic acid
  • 3-Thiopheneacetic acid
  • 5-Methyl-2-thiopheneacetic acid

Comparison

5-Cyclohexyl-2-thiopheneacetic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other thiopheneacetic acid derivatives. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

14170-57-1

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-(5-cyclohexylthiophen-2-yl)acetic acid

InChI

InChI=1S/C12H16O2S/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14)

InChI Key

HKIXSTQSYWTXSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(S2)CC(=O)O

Origin of Product

United States

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